6-Fluoro-2,3-diphenylquinoxaline
CAS No.:
Cat. No.: VC0607078
Molecular Formula: C20H13FN2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H13FN2 |
---|---|
Molecular Weight | 300.3 g/mol |
IUPAC Name | 6-fluoro-2,3-diphenylquinoxaline |
Standard InChI | InChI=1S/C20H13FN2/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H |
Standard InChI Key | UDTBCTBYTUDBRA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4 |
Introduction
6-Fluoro-2,3-diphenylquinoxaline is a derivative of quinoxaline, a bicyclic compound featuring two nitrogen atoms in its structure. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. Quinoxalines are recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the fluoro substituent is significant as it can influence the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of 6-fluoro-2,3-diphenylquinoxaline typically involves the condensation reaction between ortho-phenylenediamine and various carbonyl compounds. This process generally proceeds through an imine intermediate, followed by cyclization to form the quinoxaline structure. The use of catalysts or alternative energy sources, such as light or ultrasound, can significantly improve reaction efficiency.
Biological Activity and Applications
Quinoxalines generally act by inhibiting specific pathways critical for cell survival or proliferation. They can interfere with nucleic acid synthesis or protein function due to their structural similarity to natural substrates or cofactors. Further research is needed to clarify specific mechanisms related to 6-fluoro-2,3-diphenylquinoxaline.
Applications in Medicinal Chemistry
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Pharmaceutical Development: Due to its biological activity, 6-fluoro-2,3-diphenylquinoxaline is of interest in the development of new drugs.
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Biological Studies: The compound's interactions with biological targets such as enzymes or receptors are under investigation.
Palladium-Catalyzed Reactions
In palladium-catalyzed ortho-directed arylation reactions, 6-fluoro-2,3-diphenylquinoxaline reacts with aryl bromides to form regioisomers. The reaction conditions and yields vary based on the substituents on the aryl halides .
Future Research
Further studies are required to fully elucidate the biological mechanisms of 6-fluoro-2,3-diphenylquinoxaline and to explore its potential applications in medicinal chemistry.
Synthesis Conditions
Reactants | Conditions | Yield |
---|---|---|
Ortho-phenylenediamine and carbonyl compounds | Condensation reaction with catalysts or alternative energy sources | Improved efficiency |
Palladium-Catalyzed Reactions
Aryl Bromide | Yield | Regioisomers |
---|---|---|
4-Bromobenzonitrile | 62% | Two regioisomers |
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